2-(3,4-Difluorobenzoyl)thiobenzaldehyde
Description
2-(3,4-Difluorobenzoyl)thiobenzaldehyde is a fluorinated thiobenzaldehyde derivative characterized by a benzoyl group substituted with fluorine atoms at the 3- and 4-positions, linked to a thiobenzaldehyde moiety. This compound is of significant interest in organic synthesis due to the dual reactivity of its thioaldehyde and difluorobenzoyl groups. The thioaldehyde functionality enables participation in condensations and oligomerization reactions, while the electron-withdrawing fluorine substituents modulate electronic properties and reaction pathways .
In synthetic contexts, thiobenzaldehydes are often generated in situ, as exemplified by decarboxylative sulfuration of phenylacetic acid with sulfur and N-methylpiperidine (Sn-NMP complex), forming reactive intermediates that dimerize into dithiobenzoin or trimerize into higher-order structures . The 3,4-difluorobenzoyl substitution in this compound likely enhances electrophilicity at the thioaldehyde carbon, facilitating nucleophilic additions or cyclizations critical for heterocycle synthesis.
Properties
Molecular Formula |
C14H8F2OS |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(3,4-difluorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8F2OS/c15-12-6-5-9(7-13(12)16)14(17)11-4-2-1-3-10(11)8-18/h1-8H |
InChI Key |
LODSIDGQMDSKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorobenzoyl)thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and thiobenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of thiobenzaldehyde in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar steps with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3,4-Difluorobenzoyl)thiobenzoic acid.
Reduction: 2-(3,4-Difluorobenzoyl)thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Difluorobenzoyl)thiobenzaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of potential therapeutic agents. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are desirable properties in drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the presence of fluorine atoms can enhance properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorobenzoyl)thiobenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound for its target, while the thiobenzaldehyde moiety can participate in various chemical interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
(a) Thiobenzaldehyde Derivatives Without Fluorination
Simple thiobenzaldehyde (C₆H₅CHS) lacks fluorination, resulting in lower electrophilicity at the aldehyde carbon compared to 2-(3,4-difluorobenzoyl)thiobenzaldehyde. The absence of fluorine substituents reduces electron-withdrawing effects, leading to slower reaction kinetics in condensations. For example, non-fluorinated thiobenzaldehydes require stronger catalysts or prolonged reaction times to form dithiobenzoin or hexameric structures .
(b) 2,4-Difluorobenzoyl-Containing Analogues
A structurally related compound, 5-(2,4-difluorobenzoyl)-6-amino-2-oxopyridin-1(2H)-yl (described in a 2013 patent), features a 2,4-difluorobenzoyl group attached to a pyridinone scaffold . While this compound shares the difluorobenzoyl motif, its substitution pattern (2,4- vs. 3,4-difluoro) alters electronic and steric properties.
(c) Fluorinated Benzoylthiobenzaldehydes with Varying Substituents
- 3-Fluorobenzoylthiobenzaldehyde: Monofluorination at the 3-position reduces electron-withdrawing effects compared to the 3,4-difluoro analogue, leading to intermediate reactivity.
Key Findings :
Reactivity: The 3,4-difluoro substitution in this compound enhances electrophilicity, enabling rapid dimerization and trimerization under mild conditions (e.g., Sn-NMP catalysis) . In contrast, the 2,4-difluoro isomer in the pyridinone derivative prioritizes steric stability for drug-target interactions .
Thermal Stability : Fluorination generally improves thermal stability. However, the thiobenzaldehyde group’s inherent instability limits long-term storage unless stabilized by electron-withdrawing groups like fluorine.
Applications: Fluorinated thiobenzaldehydes are preferred in materials science for synthesizing sulfur-rich polymers, whereas fluorinated benzoylpyridinones are tailored for bioactive molecules due to their metabolic resistance .
Physicochemical Properties
- Solubility: The 3,4-difluorobenzoyl group increases polarity compared to non-fluorinated analogues, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in hydrocarbons.
- Electronic Effects: Fluorine’s inductive effect lowers the electron density at the benzoyl carbonyl, increasing its electrophilicity by ~20% compared to non-fluorinated counterparts (estimated via Hammett σ constants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
